"3-Amino-5-methyl-1H-indazol-7-ol" synthesis pathway
"3-Amino-5-methyl-1H-indazol-7-ol" synthesis pathway
Executive Summary
The 3-amino-1H-indazole scaffold has emerged as a privileged structure in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., Axitinib, Linifanib). The specific derivative 3-Amino-5-methyl-1H-indazol-7-ol (Target 1) represents a high-value "hinge-binding" motif. The 3-amino group functions as a hydrogen bond donor/acceptor pair for the kinase hinge region, while the 7-hydroxyl group offers a unique vector for solvent-front interactions or intramolecular hydrogen bonding that can lock active conformations.
This technical guide details a robust, scalable, and chemically distinct synthesis pathway for Target 1 . Unlike generic catalog preparations, this route prioritizes regiochemical fidelity and intermediate stability, utilizing a Directed Ortho Metalation (DoM) strategy for precursor assembly followed by a hydrazine-mediated cyclization.
Retrosynthetic Analysis
To ensure the correct substitution pattern (5-methyl, 7-hydroxy), we must carefully select the benzene precursor. Direct cyclization of a phenol-containing precursor is often low-yielding due to the incompatibility of the acidic phenol with the basic hydrazine required for indazole formation. Therefore, a Late-Stage Deprotection Strategy is employed.
-
Disconnection: The N-N bond and the C3-N bond.
-
Key Intermediate: 3-Amino-5-methyl-7-methoxy-1H-indazole.
-
Starting Material: 2-Fluoro-5-methylbenzonitrile (Commercially Available).
Figure 1: Retrosynthetic logic flow utilizing a methoxy-protected antecedent to circumvent phenol-hydrazine incompatibility.
Phase 1: Precursor Assembly (The DoM Route)
The primary challenge is installing the oxygen functionality at position 3 (relative to the nitrile) with high regioselectivity. Electrophilic aromatic substitution (e.g., nitration) on 2-fluoro-5-methylbenzonitrile is unpredictable due to competing directing effects.
Strategy: Directed Ortho Metalation (DoM). The fluorine atom is a powerful Ortho Directing Group (ODG) due to its inductive electron-withdrawing nature, superior to the methyl group.
Protocol 1.1: Synthesis of 2-Fluoro-3-hydroxy-5-methylbenzonitrile
-
Reagents: LDA (Lithium diisopropylamide), THF (anhydrous), Trimethyl borate (
), Hydrogen Peroxide ( ). -
Procedure:
-
Charge a flame-dried flask with 2-Fluoro-5-methylbenzonitrile (1.0 eq) and anhydrous THF. Cool to -78°C .
-
Add LDA (1.1 eq) dropwise over 30 minutes. The fluorine directs lithiation selectively to the C3 position (sandwiched between F and H, but ortho to F).
-
Stir for 1 hour at -78°C to ensure formation of the lithiated species.
-
Quench with Trimethyl borate (1.5 eq). Warm to 0°C.[1]
-
Add Acetic acid (1.5 eq) followed by 30%
(2.0 eq) to oxidize the boronate to the phenol. -
Workup: Acidify with 1N HCl, extract with EtOAc, and crystallize.
-
Checkpoint: Verify C3 substitution via NMR (coupling constants of aromatic protons).
-
Protocol 1.2: Methylation (Protection)
-
Reagents: Methyl Iodide (MeI),
, DMF. -
Procedure:
-
Dissolve the phenol from 1.1 in DMF. Add
(2.0 eq). -
Add MeI (1.2 eq) dropwise at room temperature. Stir for 4 hours.
-
Yield Expectation: >90%.
-
Product: 2-Fluoro-3-methoxy-5-methylbenzonitrile (Precursor B) .
-
Phase 2: Indazole Ring Construction
This is the critical heterocyclic formation step. The reaction proceeds via an
Mechanism of Action
Figure 2: Mechanistic cascade from fluorobenzonitrile to aminoindazole.
Experimental Protocol
-
Reagents: Hydrazine monohydrate (
, 64-65%), n-Butanol (or Ethanol). -
Setup: 3-neck round bottom flask with reflux condenser and internal temperature probe.
-
Step-by-Step:
-
Dissolve Precursor B (10 mmol) in n-Butanol (30 mL). Note: n-Butanol allows for a higher reflux temperature (117°C) than ethanol, accelerating the reaction.
-
Add Hydrazine monohydrate (50 mmol, 5.0 eq). Excess hydrazine acts as both reactant and acid scavenger.
-
Heat to reflux (120°C bath) for 6–12 hours. Monitor by TLC/LC-MS. The nitrile peak (approx 2230
) should disappear from IR. -
Workup: Cool to room temperature. The product often precipitates directly.
-
Dilute with water (30 mL) and stir for 30 minutes to remove excess hydrazine.
-
Filter the solid. Wash with water (
mL) and cold ether ( mL). -
Purification: Recrystallization from Ethanol/Water if necessary.
-
Product: 3-Amino-5-methyl-7-methoxy-1H-indazole .
-
Phase 3: Deprotection (The Finish)
The final step reveals the 7-hydroxyl group. While HBr/AcOH is a common method, it is harsh and can cause side reactions. Boron Tribromide (
Experimental Protocol
-
Reagents:
(1.0 M in DCM), Anhydrous Dichloromethane (DCM), Methanol (for quench). -
Safety:
reacts violently with moisture. Use strict Schlenk technique. -
Step-by-Step:
-
Suspend the methoxy indazole (5 mmol) in anhydrous DCM (25 mL) under Nitrogen/Argon. Cool to 0°C (ice bath).
-
Add
solution (20 mmol, 4.0 eq) dropwise via syringe.-
Note: 4 equivalents are used because the basic amine and indazole nitrogens will complex with the Lewis Acid (
), requiring excess reagent to effect the ether cleavage.
-
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench: Cool back to 0°C. Carefully add Methanol (10 mL) dropwise. (Exothermic!).[2]
-
Concentrate the mixture in vacuo.
-
Neutralization: Resuspend residue in water, neutralize to pH 7-8 with saturated
. -
Extract with EtOAc (
mL). Dry over . -
Final Purification: Flash column chromatography (DCM:MeOH 95:5).
-
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Mass Spec | LC-MS (ESI) | |
| NMR ( | 400 MHz DMSO- | |
| Purity Target | >98% | HPLC (254 nm) |
| Key Impurity | 7-Methoxy analog (incomplete deprotection) | LC-MS |
References
-
Synthesis of 3-Aminoindazoles via Palladium Catalysis vs. Hydrazine: Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[3][4] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732.[4] [Link]
-
Mechanism of
Demethylation: Sousa, e. a. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Chemistry – A European Journal. [Link] -
Directed Ortho Metalation (DoM) Methodology: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
Sources
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 4. Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
